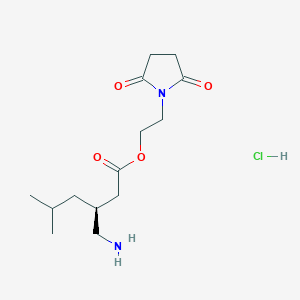![molecular formula C17H22N2O2S B2589527 2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 919069-47-9](/img/structure/B2589527.png)
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT or 2-Dimethylamino-4,6-dimethylpyrimidine. DMPT is a derivative of pyrimidine and thiazole, and its chemical formula is C14H20N2O2S.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to act on various physiological and biochemical pathways in the body. DMPT has been shown to increase the expression of genes involved in nutrient metabolism, immune function, and stress response. DMPT may also act on the central nervous system to regulate appetite and energy metabolism.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including increasing feed intake and nutrient utilization efficiency, enhancing immune function, reducing the incidence of diseases, inhibiting the growth of cancer cells, and improving neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its low toxicity, high solubility, and stability in various conditions. However, DMPT may have limitations in certain experiments due to its potential interactions with other compounds and variability in its effects depending on the species and dosage.
Zukünftige Richtungen
There are several future directions for research on DMPT, including investigating its potential use as an anticancer agent, exploring its effects on the gut microbiome and metabolic health, and developing new synthesis methods for DMPT and its derivatives. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPT and its effects on various physiological pathways.
Synthesemethoden
DMPT can be synthesized using various methods, including the reaction between 2-amino-4,6-dimethylpyrimidine and 2-bromo-1-(3,5-dimethylphenoxy)ethane in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-amino-4,6-dimethylpyrimidine and 2-(2-methyl-1,3-thiazol-4-yl)ethyl bromide in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, DMPT has been shown to improve the growth performance of various animals, including pigs, chickens, and fish, by increasing feed intake and nutrient utilization efficiency. DMPT has also been shown to enhance the immune function of animals and reduce the incidence of diseases.
In medicine, DMPT has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. DMPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
In biotechnology, DMPT has been used as a feed additive for various microorganisms to increase their growth rate and productivity. DMPT has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-7-12(2)9-16(8-11)21-13(3)17(20)18-6-5-15-10-22-14(4)19-15/h7-10,13H,5-6H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLKGFPIJKEYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2589457.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)
